

A Comprehensive Technical Guide to the Chemical Properties of Dichlorotetrafluoroethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichlorotetrafluoroethane*

Cat. No.: *B1200811*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotetrafluoroethane, a chlorofluorocarbon (CFC) with the chemical formula $C_2Cl_2F_4$, exists as two primary isomers: 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114) and 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a). Historically, it has been widely utilized as a refrigerant (R-114), a blowing agent for foams, a fire extinguishing agent, and a propellant in aerosols.^{[1][2]} Under standard conditions, it is a colorless, non-flammable gas with a faint, ethereal odor at high concentrations.^{[1][3][4]} Due to its significant ozone-depleting potential, its production and use have been heavily restricted under the Montreal Protocol.^[5] This guide provides an in-depth overview of its chemical properties, experimental protocols for their determination, and visualizations of relevant chemical processes.

Chemical Structure and Isomerism

Dichlorotetrafluoroethane's two primary isomers, CFC-114 and CFC-114a, exhibit distinct structural arrangements of their constituent atoms, which in turn influences their physical and chemical properties.

- **1,2-Dichlorotetrafluoroethane** (CFC-114): In this symmetric isomer, the chlorine atoms are bonded to different carbon atoms. Its IUPAC name is 1,2-dichloro-1,1,2,2-tetrafluoroethane.

[\[1\]](#)

- **1,1-Dichlorotetrafluoroethane** (CFC-114a): This asymmetric isomer has both chlorine atoms attached to the same carbon atom. Its IUPAC name is 1,1-dichloro-1,2,2,2-tetrafluoroethane.[\[3\]](#)

The close boiling points of these isomers make their separation by distillation challenging.[\[6\]](#)

Physical Properties

The physical properties of **dichlorotetrafluoroethane** are crucial for understanding its behavior in various applications. The following tables summarize key quantitative data for both isomers.

Table 1: General and Physical Properties of Dichlorotetrafluoroethane Isomers

Property	1,2-Dichlorotetrafluoroethane (CFC-114)	1,1-Dichlorotetrafluoroethane (CFC-114a)
Molecular Formula	C ₂ Cl ₂ F ₄ [1]	C ₂ Cl ₂ F ₄ [3]
Molecular Weight	170.92 g/mol [1]	170.92 g/mol [3]
Appearance	Colorless gas [1]	Colorless liquid under pressure [3]
Odor	Faint, ethereal at high concentrations [3]	Odorless
Boiling Point	3.8 °C (38.8 °F) [7][8]	3.4 °C (38.1 °F) [3]
Melting Point	-94 °C (-137 °F) [7][8][9][10][11]	-56.6 °C (-69.9 °F) [3]
Density (liquid)	1.455 g/cm ³ at 25°C [7]	1.455 g/cm ³ [3]
Vapor Density (air=1)	5.89 [7][12]	-
Vapor Pressure	1.9 atm at 21°C (70°F) [3][9][13][14]	1640 mm Hg [3]
Water Solubility	0.013% at 25°C [7][9][14]	137 mg/L [3]
Solubility in Organics	Soluble in ethanol and ether [10]	Soluble in benzene, diethyl ether, ethanol [3]
Critical Temperature	145.7 °C (294.3 °F) [7]	145.7 °C [6]
Critical Pressure	32.2 atm (473.2 psia) [7]	4.92 MPa [6]
Refractive Index	1.3092 [8][10][15]	1.3092 at 0 °C [3]
Ionization Potential	12.20 eV [3][13]	-

Chemical Reactivity and Stability

Dichlorotetrafluoroethane is generally a stable and chemically inert compound under normal conditions.[\[8\]\[12\]](#) It is non-flammable and does not react with water or common materials.[\[7\]](#) However, under specific conditions, it can undergo reactions:

- Reaction with Metals: It can react with alkali metals, alkaline earth metals, and aluminum.[6] The reaction with aluminum can be self-sustaining and generate enough heat to melt the metal.[4]
- Hydrodechlorination: When heated with hydrogen over a palladium catalyst at 300-600°C, **1,1-dichlorotetrafluoroethane** undergoes hydrodechlorination to primarily form 1,1,1,2-tetrafluoroethane (HFC-134a), a common refrigerant replacement.[3]
- Thermal Decomposition: At high temperatures (above 250°C), **dichlorotetrafluoroethane** can decompose to form toxic and corrosive products, including hydrogen chloride (HCl), hydrogen fluoride (HF), and phosgene.[16][17] The presence of moisture can lead to the formation of hydrofluoric acid and carbon dioxide from the hydrolysis of carbonyl fluoride, a decomposition product.[18]

Experimental Protocols

Determination of Purity and Isomer Ratio by Gas Chromatography (GC)

This protocol is adapted from NIOSH Method 1018 for the analysis of chlorofluorocarbons.[1][7]

Objective: To determine the purity of a **dichlorotetrafluoroethane** sample and the relative concentrations of its isomers using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Apparatus:

- Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
- Capillary column suitable for separating volatile halogenated hydrocarbons (e.g., DB-624 or equivalent)
- Gas-tight syringe for gas sampling
- Sampling bags (e.g., Tedlar®) or sorbent tubes (e.g., charcoal)
- Personal sampling pump (if using sorbent tubes)

- Desorption solvent (methylene chloride)

Procedure:

- Sample Collection (Air Samples):
 - Calibrate a personal sampling pump with a representative sorbent tube in line.
 - Draw a known volume of air (1 to 4 L) through the charcoal sorbent tube at a flow rate of 0.01 to 0.05 L/min.[7]
 - Cap the sorbent tube securely for transport and storage. Store at -10°C if not analyzed immediately.[6]
- Sample Preparation (Sorbent Tubes):
 - Break the ends of the sorbent tube and transfer the charcoal to a vial.
 - Add a precise volume of methylene chloride (e.g., 1.0 mL) to desorb the analyte.
 - Agitate the vial for 30 minutes.
- GC-FID Analysis:
 - Set the GC operating conditions (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) to achieve optimal separation of **dichlorotetrafluoroethane** isomers.
 - Inject a known volume of the sample extract (from sorbent tubes) or a direct gas sample into the GC.
 - Record the resulting chromatogram.
- Calibration:
 - Prepare a series of calibration standards of known concentrations of 1,2-**dichlorotetrafluoroethane** and 1,1-**dichlorotetrafluoroethane** in the appropriate solvent or as gas standards.

- Analyze the standards under the same GC conditions as the samples.
- Construct a calibration curve by plotting the peak area against the concentration for each isomer.
- Quantification:
 - Identify the peaks corresponding to the **dichlorotetrafluoroethane** isomers in the sample chromatogram based on their retention times.
 - Determine the concentration of each isomer in the sample by comparing its peak area to the calibration curve.
 - Calculate the purity and isomer ratio of the sample.

Synthesis of 1,1-Dichlorotetrafluoroethane (CFC-114a)

This protocol is based on the fluorination of 1,1,1-trichlorotrifluoroethane (CFC-113a).[\[3\]](#)[\[15\]](#)

Objective: To synthesize **1,1-dichlorotetrafluoroethane** by reacting 1,1,1-trichlorotrifluoroethane with a fluorinating agent.

Apparatus:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Gas trap (for acidic byproducts)

Reagents:

- 1,1,1-trichlorotrifluoroethane (CFC-113a)

- Antimony pentachloride ($SbCl_5$) or another suitable fluorinating agent and catalyst system.
- Anhydrous conditions are essential.

Procedure:

- Reaction Setup:
 - Assemble the dry glassware in a fume hood. The reflux condenser should be connected to a gas trap to neutralize any acidic gases produced.
 - Charge the reaction flask with the catalyst (e.g., antimony pentachloride).
 - Place 1,1,1-trichlorotrifluoroethane in the dropping funnel.
- Reaction:
 - Heat the catalyst in the flask to the appropriate reaction temperature.
 - Slowly add the 1,1,1-trichlorotrifluoroethane from the dropping funnel to the reaction flask with vigorous stirring.
 - Maintain the reaction temperature and continue stirring for the specified reaction time.
- Product Isolation and Purification:
 - Cool the reaction mixture.
 - The volatile product, **1,1-dichlorotetrafluoroethane**, can be isolated by distillation. Due to its low boiling point, the receiving flask should be cooled in an ice-salt bath or with a dry ice-acetone condenser.
 - Wash the crude product with water to remove any remaining catalyst and acidic byproducts.
 - Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride).
 - A final fractional distillation can be performed to obtain the purified product.

- Characterization:
 - Confirm the identity and purity of the synthesized **1,1-dichlorotetrafluoroethane** using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of **dichlorotetrafluoroethane**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **dichlorotetrafluoroethane**.

Analytical Workflow (GC Analysis)

The following diagram outlines the typical workflow for analyzing **dichlorotetrafluoroethane** using gas chromatography.

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **dichlorotetrafluoroethane** by gas chromatography.

Safety and Handling

Dichlorotetrafluoroethane is a non-flammable gas.^[7] However, it poses several health hazards. Inhalation of high concentrations of the vapor can cause dizziness, loss of concentration, central nervous system depression, and cardiac arrhythmia.^{[16][17]} As it is heavier than air, it can displace oxygen in confined spaces, leading to asphyxiation.^[1] Direct contact with the liquid form can cause frostbite.^{[16][17]} When handling **dichlorotetrafluoroethane**, appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection in poorly ventilated areas, should be used. Cylinders should be stored in a cool, well-ventilated area away from direct sunlight and heat sources.^[16]

Environmental Impact

Dichlorotetrafluoroethane is a Class I ozone-depleting substance with a significant ozone depletion potential (ODP).^[5] Its long atmospheric lifetime allows it to reach the stratosphere, where it is broken down by ultraviolet radiation, releasing chlorine atoms that catalytically destroy ozone molecules. Consequently, its production and use have been phased out under the Montreal Protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdc.gov [cdc.gov]
- 2. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
- 3. 1,1-Dichlorotetrafluoroethane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 1,2-Dichlorotetrafluoroethane - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Analytical Method [keikaventures.com]

- 8. DE69006820T2 - Process for the preparation of 1,1-dichlorotetrafluoroethane. - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. studylib.net [studylib.net]
- 11. 76-14-2 CAS MSDS (1,2-DICHLOROTETRAFLUOROETHANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 1,1-Dichloro-1,2,2,2-tetrafluoroethane | C₂Cl₂F₄ | CID 9775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. copalliance.org [copalliance.org]
- 17. youtube.com [youtube.com]
- 18. Thermal decomposition characteristics of a chlorofluorocarbon-CFC-113. Chlorofluorocarbon-CFC-113 no sanka netsubunkai tokusei (Journal Article) | ETDEWEB [osti.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Chemical Properties of Dichlorotetrafluoroethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200811#a-comprehensive-overview-of-dichlorotetrafluoroethane-s-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com